molecular formula C25H24Cl2N2O3 B12573466 N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide CAS No. 296267-26-0

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide

Cat. No.: B12573466
CAS No.: 296267-26-0
M. Wt: 471.4 g/mol
InChI Key: MNMZNLZMEKKUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl, dimethylphenyl, and hydroxybenzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2,4-dichlorophenyl and 2,6-dimethylphenyl derivatives, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide: has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

296267-26-0

Molecular Formula

C25H24Cl2N2O3

Molecular Weight

471.4 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C25H24Cl2N2O3/c1-4-29(25(32)19-10-5-6-11-21(19)30)23(18-13-12-17(26)14-20(18)27)24(31)28-22-15(2)8-7-9-16(22)3/h5-14,23,30H,4H2,1-3H3,(H,28,31)

InChI Key

MNMZNLZMEKKUKS-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=CC=C2C)C)C(=O)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.